

# Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tebipenem |           |
| Cat. No.:            | B1682724  | Get Quote |

#### Introduction

**Tebipenem** pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem antibiotic, the first of its class.[1][2] It is the prodrug of **tebipenem**, which possesses a broad spectrum of in vitro activity against a wide range of bacterial pathogens, most notably Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet medical need for effective, convenient treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy, reducing hospitalization needs.[1] This guide provides a detailed overview of **tebipenem**'s activity against Enterobacterales, summarizing quantitative data, experimental methodologies, and relevant biological pathways.

## **Quantitative In Vitro Activity**

**Tebipenem** demonstrates potent in vitro activity against a broad collection of Enterobacterales, including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such as ertapenem and meropenem.[4][7]

## **Overall Activity Against Enterobacterales**

The minimum inhibitory concentration (MIC) values of **tebipenem** are consistently low across large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of



isolates (MIC90) is generally ≤0.125 mg/L.[8][9]

| Study<br>Population                                      | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | %<br>Susceptible     | Comparator<br>MIC90<br>(mg/L)             |
|----------------------------------------------------------|--------------------|-----------------|-----------------|----------------------|-------------------------------------------|
| UTI Isolates<br>(US, 2019-<br>2020)[7][10]<br>[11]       | 3,576              | -               | 0.06            | -                    | Meropenem:<br>0.06,<br>Ertapenem:<br>0.03 |
| Outpatient/Nu<br>rsing Home<br>Isolates (US,<br>2022)[8] | 619                | 0.016           | 0.125           | 90.3% (at<br>≤0.125) | -                                         |
| ADAPT-PO<br>Phase 3 Trial<br>Isolates[9]                 | -                  | -               | 0.12            | -                    | Ertapenem:<br>0.12                        |
| Isolates from Cancer Patients[12] [13]                   | 281                | -               | 0.06 - 0.25     | 98%                  | -                                         |

Susceptibility for the outpatient study was based on a provisional breakpoint of ≤0.125 mg/L.[8]

## **Activity Against Key Enterobacterales Species**

**Tebipenem** maintains potent activity against the most common species of Enterobacterales responsible for clinical infections.



| Organism                                    | Study Population                    | MIC50 (mg/L) | MIC90 (mg/L) |
|---------------------------------------------|-------------------------------------|--------------|--------------|
| Escherichia coli                            | UTI Isolates (US,<br>2019-2020)[7]  | -            | 0.015 - 0.03 |
| Bloodstream Isolates (3GC-Resistant)[6][14] | -                                   | 0.03         |              |
| Klebsiella<br>pneumoniae                    | UTI Isolates (US, 2019-2020)[7]     | -            | 0.015 - 0.03 |
| Bloodstream Isolates (3GC-Resistant)[6][14] | -                                   | 0.125        |              |
| Proteus mirabilis                           | UTI Isolates (US, 2019-2020)[7][10] | -            | 0.06         |

## **Activity Against Resistant Phenotypes**

A key advantage of **tebipenem** is its stability against many common resistance mechanisms, including the production of extended-spectrum  $\beta$ -lactamases (ESBLs) and AmpC  $\beta$ -lactamases, which compromise many cephalosporins.[3][15]

| Resistant<br>Phenotype                        | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible        |
|-----------------------------------------------|-----------------|--------------|--------------|----------------------|
| ESBL-<br>Phenotype[8]                         | 161             | 0.03         | 0.25         | 85.7% (at<br>≤0.125) |
| Multidrug-<br>Resistant (MDR)                 | 172             | 0.03         | 0.25         | 84.3% (at<br>≤0.125) |
| Levofloxacin &<br>TMP-SMX Co-<br>Resistant[8] | 95              | 0.016        | 0.25         | 86.3% (at<br>≤0.125) |

Carbapenems, including **tebipenem**, remain highly active against ESBL and MDR isolates, with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, **tebipenem**'s



activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-Resistant Enterobacterales, CRE).[15][16]

## **Experimental Protocols**

The data presented are derived from studies employing standardized and validated methodologies.

## **Antimicrobial Susceptibility Testing**

- Method: The majority of studies utilized the broth microdilution method, which is the standard reference procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][12]
- Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized patients with UTIs, outpatients, nursing home residents, and patients with cancer across various geographical regions, primarily the United States.[8][10][12]
- Interpretation Criteria: MICs were interpreted using provisional breakpoints for tebipenem, with susceptibility often defined as an MIC of ≤0.125 mg/L.[8][12] For comparator antibiotics, current CLSI breakpoints were used.[8]

### Phenotypic and Genotypic Characterization

- ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis, were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥2 µg/mL for third-generation cephalosporins like ceftazidime and ceftriaxone, and/or for aztreonam.[7][10][11]
- MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at least one agent in three or more different antimicrobial categories.[8]
- Molecular Analysis: In some studies, isolates with elevated tebipenem MICs were subjected
  to molecular testing to detect the presence of specific resistance genes, such as those
  encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

#### **Mechanisms of Action and Resistance**



### **Mechanism of Action: Cell Wall Synthesis Inhibition**

Like all β-lactam antibiotics, **tebipenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]



Click to download full resolution via product page

**Tebipenem**'s mechanism of action via PBP inhibition.



### **Key Resistance Mechanisms in Enterobacterales**

While **tebipenem** is stable against ESBLs and AmpC enzymes, specific mechanisms can confer resistance. The most significant is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or mutation of outer membrane porin channels can also contribute to resistance, often in combination with enzymatic activity.[17]



Click to download full resolution via product page

Primary carbapenem resistance mechanisms in Enterobacterales.

## **Clinical Efficacy and Development**

**Tebipenem** pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis (AP).

ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral tebipenem HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of clinical cure and favorable microbiological response, was met by 58.8% of patients in the tebipenem group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-



cure visit were high and similar in both groups (93.1% for **tebipenem** vs. 93.6% for ertapenem).[2]

• PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that oral **tebipenem** HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was stopped early for efficacy, with an overall success rate of 58.5% for **tebipenem** HBr compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19] [21] If approved, **tebipenem** HBr would become the first oral carbapenem available in the U.S. for cUTIs.[1][19]

#### Conclusion

**Tebipenem** exhibits potent and broad-spectrum in vitro activity against the vast majority of clinical Enterobacterales isolates, including those producing ESBL and AmpC  $\beta$ -lactamases and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of established intravenous carbapenems. While its activity is limited against carbapenemase-producing strains, clinical trial data support its use as an effective oral option for complicated urinary tract infections. The availability of an oral carbapenem like **tebipenem** stands to significantly alter the treatment landscape for serious Gram-negative infections, facilitating earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 2. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ovid.com [ovid.com]
- 19. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. contagionlive.com [contagionlive.com]
- To cite this document: BenchChem. [Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682724#spectrum-of-activity-of-tebipenem-against-enterobacterales]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com